Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group instead of the benzodioxole moiety.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Features a dioxaborolane group instead of the benzodioxole moiety
Uniqueness
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate is unique due to its combination of the piperazine ring, tert-butyl group, and benzodioxole moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10,14,21H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVKYLLIXRYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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